molecular formula C13H8ClNO3 B1606137 4-Chloro-3'-nitrobenzophenone CAS No. 62810-38-2

4-Chloro-3'-nitrobenzophenone

Cat. No. B1606137
CAS RN: 62810-38-2
M. Wt: 261.66 g/mol
InChI Key: WANOJUMUCWLVTE-UHFFFAOYSA-N
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Description

4-Chloro-3’-nitrobenzophenone is a chemical compound with the molecular formula C13H8ClNO3 . It is also known by other names such as Methanone, (4-chloro-3-nitrophenyl)phenyl-, and Benzophenone, 4-chloro-3-nitro- . It has a molecular weight of 261.66 g/mol .


Synthesis Analysis

4-Chloro-3’-nitrobenzophenone may be employed as an acylation reagent for the Friedel-Crafts acylation of activated benzenes such as anisole, veratrole, and 1,4-dimethoxybenzene . It may also be employed for the synthesis of 4-chloro-4-methoxy-3-nitrobenzophenone .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3’-nitrobenzophenone can be represented by the InChI string: InChI=1S/C13H8ClNO3/c14-11-7-6-10 (8-12 (11)15 (17)18)13 (16)9-4-2-1-3-5-9/h1-8H . The compound belongs to the Orthorhombic system, with a = 12.9665 (11) Å, b = 7.4388 (6) Å, c = 24.336 (2) Å, α = β = γ = 90° .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-3’-nitrobenzophenone include a molecular weight of 261.66 g/mol . It has a XLogP3 value of 3.6, indicating its partition coefficient between octanol and water . It does not have any hydrogen bond donors .

Scientific Research Applications

Application 1: Crystal Growth Studies

  • Summary of Application: 4-Chloro-3’-nitrobenzophenone (4C3N) is used in the growth of large size single crystals for industrial growth of devices . These crystals are grown using different methods such as the slow evaporation solution technique (SEST), Sankaranarayanan–Ramasamy (SR) method , and the Bridgman technique .
  • Methods of Application: In the SEST and SR methods, the crystal is grown from acetone as a solvent medium . In the Bridgman technique, a single-wall ampoule is used for the vertical growth of the crystal .
  • Results or Outcomes: The grown crystals were subjected to different characterization techniques to unveil the structural, lattice strain, and optical properties . The SR method resulted in crystals with better crystalline perfection and optical transparency compared to the SEST method . The Bridgman technique also resulted in large size 4C3N single crystals .

Application 2: Fluorescence Studies

  • Summary of Application: The fluorescence spectra of grown 4C3N single crystals are studied, which finds wide application in the branches of biochemical, medical, and chemical research fields for analyzing organic compounds .
  • Methods of Application: The fluorescence spectra were recorded for grown crystals using a spectrometer at room temperature .
  • Results or Outcomes: The fluorescence spectra of grown 4C3N single crystals exhibit an emission peak at 575 nm .

Application 3: Synthesis of 4-Chloro-4-Methoxy-3-Nitrobenzophenone

  • Summary of Application: 4-Chloro-3’-nitrobenzophenone is used in the synthesis of 4-chloro-4-methoxy-3-nitrobenzophenone .
  • Methods of Application: The specific methods of synthesis are not provided in the source, but it typically involves a methoxylation reaction on the 4-chloro-3’-nitrobenzophenone molecule .
  • Results or Outcomes: The outcome of this application is the production of 4-chloro-4-methoxy-3-nitrobenzophenone .

Application 4: Acylation of Deactivated Amines

  • Summary of Application: 4-Chloro-3’-nitrobenzophenone is used as an acylation reagent for the acylation reaction of deactivated amines, such as 2-aminopyrimidine and aminopyrazine .
  • Methods of Application: The specific methods of application are not provided in the source, but it typically involves an acylation reaction where the 4-Chloro-3’-nitrobenzophenone molecule reacts with the amine to form an amide .
  • Results or Outcomes: The outcome of this application is the production of acylated amines .

Safety And Hazards

4-Chloro-3’-nitrobenzophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The 4-Chloro-3’-nitrobenzophenone market is poised to describe prospects – continued growth, and evolving trends, making it an attractive space for the target audience – investors, business .

properties

IUPAC Name

(4-chlorophenyl)-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(8-10)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANOJUMUCWLVTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354253
Record name 4-CHLORO-3'-NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3'-nitrobenzophenone

CAS RN

62810-38-2
Record name 4-CHLORO-3'-NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

30.5 g (0.27 mol) of chlorobenzene and 36 g (0.27 mol) of aluminium chloride are introduced into a 250 cm3 flask and 25 g (0.135 mol) of m-nitrobenzoyl chloride dissolved in 15 cm3 of chlorobenzene are added dropwise. The mixture is heated for 5 hours at between 50° and 60° C. and is then allowed to cool and is hydrolysed with 500 g of ice + 20 cm3 of concentrated HCl (d = 1.18); the batch is extracted with ether and the extract is washed with aqueous sodium hydroxide solution (strength 30 g/l) and then with water; the ether phase is dried, decolorised and then evaporated in vacuo; 26 g of the expected ketone are obtained. Melting point 97° C.
Quantity
25 g
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15 mL
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ice
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20 mL
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36 g
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30.5 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of m-nitrobenzoyl chloride 23.25 g (0.12 mol), chlorobenzene 25 ml (0.25 mol) and anhydrous aluminum chloride 17.5 g (0.13 mol) was stirred at 80°-100° C. for 4 hrs. After cooling, the reaction mixture was poured into ice-water with rapid stirring. The white precipitate obtained was collected by filtration and washed with water and then hexane. The white solid was recrystallized from hexane/CH2Cl2 to provide a solid with a melting point of 95°-96° C.; yield 76%.
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23.25 g
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25 mL
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17.5 g
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
K Aravinth, G Anandha Babu, P Ramasamy - Journal of Thermal Analysis …, 2014 - Springer
… The large size 12 mm diameter 4-chloro-3-nitrobenzophenone (4C3N) single crystal has been grown by using vertical Bridgman technique. The grown crystal was confirmed by Powder …
Number of citations: 8 link.springer.com
GA Babu, K Thirupugalmani… - … of Experimental and …, 2009 - Wiley Online Library
… Single crystals of a novel organic material, 4-Chloro-3-Nitrobenzophenone (4C3N) were grown from acetone solution employing the technique of controlled evaporation. 4C3N belongs …
Number of citations: 7 onlinelibrary.wiley.com
NR Ayyangar, RJ Lahoti, KV Srinivasan… - Organic Preparations …, 1987 - Taylor & Francis
Mebendazole, a valuable anthelmintic drug, is obtained f rom 3, 4-diaminobenzophenone. 1’2 The general method of preparation of 3, 4-diaminobenzophenone, however, involves the …
Number of citations: 5 www.tandfonline.com
EM van der Aar, MJ de Groot, T Bouwman… - Chemical research in …, 1997 - ACS Publications
In the present study, eleven 4-substituted 1-chloro-2-nitrobenzenes were tested for their GSH conjugation capacity when catalyzed by base or rat glutathione S-transferase (GST) 4-4. …
Number of citations: 15 pubs.acs.org
G Durgababu, G Bhagavannarayana… - Journal of Materials …, 2022 - Springer
… Single crystal of novel organic 4-chloro 3-nitrobenzophenone (4C3N) is grown by both the conventional slow evaporation solution technique (SEST) and Sankarnarayanan–Ramasamy …
Number of citations: 3 link.springer.com
KV Reddy, SJ Reddy - 1989 - nopr.niscpr.res.in
… observed for the reduction of 4-chloro-3-nitrobenzophenone … obtained for the reduction of 4-chloro- 3-nitrobenzophenone … of reduction of 4-chloro- 3-nitrobenzophenone [Data related to …
Number of citations: 0 nopr.niscpr.res.in
K Aravinth, GA Babu, P Ramasamy - AIP Conference Proceedings, 2014 - aip.scitation.org
… 4-chloro-3-nitrobenzophenone (4C3N) has been grown by using vertical Bridgman technique. The grown crystal was confirmed by Powder X-ray diffraction analysis. The crystalline …
Number of citations: 2 aip.scitation.org
K Aravinth, GB Anandha, P Ramasamy - AIP Conference Proceedings, 2013 - pubs.aip.org
… 4Chloro-3-Nitrobenzophenone is a benzophenone derivative which is a non-hygroscopic organic material with molecular formula of C13H8CINO3. In the present work 4C3N single …
Number of citations: 5 pubs.aip.org
J Miller - Journal of the American Chemical Society, 1954 - ACS Publications
… , (v) 4-chloro-3-nitroacetophenone, (vi) 4-chloro-3-nitrobenzophenone, (vii) 4-chloro-3-… 4-Chloro-3-nitrobenzophenone: from the benzoyl chloride andbenzene by the method of …
Number of citations: 13 pubs.acs.org
J Van Alphen - Recueil des Travaux Chimiques des Pays‐Bas, 1930 - Wiley Online Library
In a previous communication I) the author has studied the reaction between nitric acid and 4. 4/-dimethoxybenzophenone. When this compound was dissolved in absolute nitric acid, …
Number of citations: 2 onlinelibrary.wiley.com

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